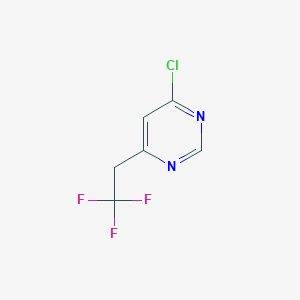

4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(2,2,2-trifluoroethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-1-4(11-3-12-5)2-6(8,9)10/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYZILPVSYKPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine

This guide outlines the process development and synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine (CAS: 2092581-79-6). This molecule is a critical fluorinated heterocyclic building block, often employed in the development of agrochemicals (herbicides) and pharmaceutical kinase inhibitors where the trifluoroethyl group provides metabolic stability and lipophilicity without the steric bulk of a tert-butyl group.

Executive Summary

-

Target Molecule: 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine[1]

-

CAS Number: 2092581-79-6

-

Molecular Formula:

-

Molecular Weight: 196.56 g/mol

-

Core Application: Intermediate for

diversification at the C4 position. -

Synthesis Strategy: A convergent synthesis involving the condensation of a fluorinated

-keto ester with formamidine, followed by deoxychlorination.

Retrosynthetic Analysis

The most robust pathway disconnects the C4-Cl bond to a C4-OH (tautomeric with the carbonyl), revealing the pyrimidinone precursor. This precursor is assembled via a condensation reaction between a specific 1,3-dielectrophile and a 1,3-dinucleophile.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Step-by-Step Synthesis Protocol

Phase 1: Precursor Sourcing / Synthesis

-

Primary Reagent: Ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS: 127146-29-6).

-

Note: While commercially available, this reagent can be synthesized in-house via the Meldrum’s Acid route if high purity (>99%) is required to avoid defluorinated impurities.

-

Reaction: 3,3,3-Trifluoropropionyl chloride + Meldrum's Acid

Acylated Intermediate

-

Phase 2: Pyrimidine Ring Construction

This step involves the cyclocondensation of the

Reagents:

-

Ethyl 5,5,5-trifluoro-3-oxopentanoate (1.0 equiv)[2]

-

Formamidine Acetate (1.2 equiv)

-

Sodium Ethoxide (2.5 equiv, 21 wt% in Ethanol)

-

Solvent: Anhydrous Ethanol

Protocol:

-

Preparation: Charge a flame-dried reactor with anhydrous ethanol and cool to 0°C.

-

Base Addition: Add the sodium ethoxide solution dropwise under

atmosphere. -

Amidine Activation: Add formamidine acetate in one portion. Stir for 15 minutes at 0°C to generate the free base.

-

Condensation: Add Ethyl 5,5,5-trifluoro-3-oxopentanoate dropwise over 30 minutes. The exotherm should be controlled to keep internal temp

. -

Cyclization: Warm the mixture to room temperature, then heat to reflux (

) for 6–8 hours. Monitor by LC-MS for the consumption of the ester. -

Workup:

-

Concentrate the reaction mixture in vacuo to remove ethanol.

-

Dissolve the residue in water (minimal volume).

-

Acidify carefully with 2N HCl to pH ~3–4. The product, 6-(2,2,2-trifluoroethyl)pyrimidin-4(3H)-one , will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry in a vacuum oven at

.

-

Key Insight: The "2,2,2-trifluoroethyl" group is electron-withdrawing, which can make the C5-protons slightly acidic. Avoid harsh bases (like NaH) or excessive temperatures (

Phase 3: Chlorination (Deoxychlorination)

Conversion of the tautomeric hydroxyl group to a chloride using Phosphorus Oxychloride (

Reagents:

-

6-(2,2,2-trifluoroethyl)pyrimidin-4(3H)-one (1.0 equiv)

- (5.0 – 8.0 equiv) – Acts as solvent and reagent.

- -Diethylaniline (1.0 equiv) or DMF (Cat.) – Acid scavenger/Catalyst.

Protocol:

-

Setup: Place the solid pyrimidinone in a round-bottom flask equipped with a reflux condenser and a caustic scrubber (to trap HCl gas).

-

Addition: Add

slowly. Add -

Reaction: Heat the mixture to reflux (

) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds. -

Quenching (CRITICAL SAFETY):

-

Cool the reaction mixture to room temperature.

-

Remove excess

via rotary evaporation under reduced pressure (use a rigorous cold trap). -

Pour the resulting thick oil slowly onto crushed ice with vigorous stirring. Maintain temperature

.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

). -

Purification: Wash the organic layer with saturated

(until bubbling stops) and brine. Dry over -

Isolation: Concentrate to yield the crude oil. Purify via short-path distillation or silica gel flash chromatography (Hexanes/EtOAc gradient).

Process Data & Specifications

| Parameter | Value / Condition |

| Appearance | Colorless to pale yellow oil (solidifies upon cooling/high purity) |

| Yield (Step 1) | 75 – 85% |

| Yield (Step 2) | 80 – 90% |

| Storage | 2–8°C, under inert atmosphere (Moisture sensitive) |

| Hazards | Corrosive ( |

Analytical Profile (Expected)

-

NMR (400 MHz,

- 8.95 (s, 1H, H-2) – Characteristic deshielded pyrimidine proton.

- 7.40 (s, 1H, H-5).

-

3.65 (q,

-

NMR:

-

-65.0 to -66.0 ppm (t,

-

-65.0 to -66.0 ppm (t,

-

MS (ESI+):

- (Chlorine isotope pattern).

Mechanistic Pathway

The formation of the ring follows a standard condensation-elimination mechanism. The electron-withdrawing effect of the trifluoroethyl group activates the

Figure 2: Mechanistic flow from linear precursors to the chlorinated heterocycle.

References

-

Bayer AG. (2019). Substituted dihydropyrazolo pyrazine carboxamide derivatives. WO2019219517A1. (Describes the use of ethyl 5,5,5-trifluoro-3-oxopentanoate in heterocycle synthesis). Link

-

Sigma-Aldrich. (n.d.). Ethyl 5,5,5-trifluoro-3-oxopentanoate Product Sheet. (Source for starting material properties and CAS 127146-29-6). Link

-

ChemSRC. (2025). 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine (CAS 2092581-79-6). (Verification of target CAS and structure). Link

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

An In-depth Technical Guide to 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While this specific molecule is not extensively documented in commercial catalogs, indicating its status as a novel or specialized synthetic intermediate, its structure suggests considerable potential as a versatile building block. This document outlines a robust and scientifically grounded proposed synthetic pathway, details its predicted physicochemical properties, and explores its anticipated reactivity. Furthermore, we delve into its potential applications, drawing parallels with structurally related pyrimidine derivatives that have shown promise in various therapeutic areas. This guide is intended to serve as a foundational resource, empowering researchers to synthesize, characterize, and utilize this compound in the pursuit of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The strategic incorporation of a trifluoromethyl or related fluoroalkyl group often imparts favorable properties, such as enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[3][4] The trifluoromethyl group, with its high lipophilicity and strong electron-withdrawing nature, can significantly alter the physicochemical and pharmacological profile of a parent molecule.[4]

4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine combines this valuable trifluoroethyl moiety with a reactive 4-chloro substituent. The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of a wide array of functional groups.[5][6] This dual functionality makes it a highly attractive, albeit novel, building block for the synthesis of complex molecular architectures and for the exploration of new chemical space in drug discovery programs.

Table 1: Core Attributes of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine

| Attribute | Predicted Value/Characteristic |

| CAS Number | Not Assigned (Novel Compound) |

| Molecular Formula | C₆H₄ClF₃N₂ |

| Molecular Weight | 212.56 g/mol |

| Physical Form | Predicted to be a solid at room temperature. |

| Solubility | Expected to have good solubility in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and limited solubility in water. |

| Chemical Class | Halogenated, Fluorinated Pyrimidine |

Proposed Synthesis Pathway

The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine can be logically approached through a multi-step sequence, beginning with the construction of the core pyrimidine ring incorporating the trifluoroethyl group, followed by chlorination. A reliable strategy involves the cyclocondensation of a trifluoroethyl-containing β-ketoester with a suitable amidine source.

Step 1: Synthesis of 6-(2,2,2-trifluoroethyl)pyrimidine-4(3H)-one

The foundational step is the construction of the pyrimidinone ring. This is efficiently achieved via the condensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine. This reaction is a well-established method for forming pyrimidine rings.

Experimental Protocol:

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).

-

Addition of Amidine: Add formamidine hydrochloride (1.1 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Isolation: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield 6-(2,2,2-trifluoroethyl)pyrimidine-4(3H)-one.

Step 2: Chlorination to 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine

The conversion of the pyrimidinone to the target 4-chloropyrimidine is a standard transformation in heterocyclic chemistry, typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[3][7]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend 6-(2,2,2-trifluoroethyl)pyrimidine-4(3H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-diethylaniline, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution as it proceeds. Monitor by TLC until the starting material is consumed.

-

Workup: Carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine.

Caption: Proposed two-step synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine.

Reactivity and Synthetic Utility

The primary site of reactivity for 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is the C4-position. The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, makes the carbon atom attached to the chlorine highly electrophilic and thus susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 4-position is an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles, making this compound a versatile synthetic intermediate.[5]

-

Amination: Reaction with primary or secondary amines (anilines, alkylamines, etc.) can be performed, typically in the presence of a base (e.g., triethylamine or diisopropylethylamine) and often with heating, to yield 4-amino-6-(2,2,2-trifluoroethyl)pyrimidine derivatives.

-

Alkoxylation/Aryloxylation: Alkoxides or phenoxides can displace the chloride to form the corresponding ethers. These reactions are usually carried out with sodium or potassium salts of the desired alcohol or phenol in a suitable solvent.

-

Thiolation: Thiolates readily displace the chloride to form 4-thioether-substituted pyrimidines.

-

Cross-Coupling Reactions: The C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C and C-N bonds and further elaboration of the pyrimidine core.

Caption: Key SNAr and cross-coupling reactions of the title compound.

Potential Applications in Drug Discovery

The structural motifs present in 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine are prevalent in many biologically active compounds. Therefore, its derivatives are promising candidates for screening in various therapeutic areas.

-

Kinase Inhibitors: The pyrimidine core is a well-known "privileged scaffold" for kinase inhibitors. By introducing appropriate amine-containing side chains at the C4-position, it is plausible to design potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

-

Antiviral and Antimicrobial Agents: Many pyrimidine derivatives exhibit potent antiviral and antimicrobial activities. The trifluoroethyl group can enhance cell membrane permeability and metabolic stability, potentially leading to improved efficacy.[8]

-

Agrochemicals: Fluorinated pyrimidines are also widely used in the agrochemical industry as fungicides and herbicides.[9] The title compound could serve as a precursor for novel crop protection agents.

Conclusion

4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine represents a promising, yet underexplored, building block for chemical synthesis. Its proposed synthesis is based on reliable and well-documented chemical transformations. The presence of a reactive chlorine atom at the 4-position, combined with the beneficial properties imparted by the trifluoroethyl group, makes it a highly valuable intermediate for the generation of diverse chemical libraries. Researchers in medicinal chemistry and materials science are encouraged to explore the synthetic potential of this compound to unlock novel molecules with significant biological or material properties.

References

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

- Google Patents. (2004).

-

Narsaiah, B., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

O'Duill, M., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie. [Link]

-

Glowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

-

CompChem. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

-

ResearchGate. (n.d.). Chemical structure of a selected trifluoromethyl-substituted pyrimidine (94). [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

-

da Silva, G. N., et al. (2017). Synthesis of novel trifluoromethyl-substituted spiro-[chromeno[4,3-d]pyrimidine-5,1'-cycloalkanes], and evaluation of their analgesic effects in a mouse pain model. Bioorganic & Medicinal Chemistry Letters. [Link]

-

El-Sayed, N. F., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

-

Pérez, M., et al. (2010). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry. [Link]

-

IJNRD. (2023). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. International Journal of Novel Research and Development. [Link]

-

MDPI. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[5][10]benzoxazine and Evaluation of Their Antiviral Activity. [Link]

-

Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

-

Barakat, A., et al. (2011). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

-

Baram, P. S., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine. Due to the absence of published experimental data for this specific molecule, this guide synthesizes theoretical predictions based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By analyzing the influence of the chloro and trifluoroethyl substituents on the pyrimidine core, we present a detailed, predicted spectroscopic profile. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering a foundational understanding of the structural characteristics of this compound and guiding its empirical analysis.

Introduction

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer and antiviral agents. The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The strategic placement of a chloro substituent provides a reactive site for further chemical modification, making 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine a potentially valuable intermediate in the synthesis of novel therapeutic agents.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, Mass, and IR spectra.

Molecular Structure and Predicted Spectroscopic Data

The structure of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is presented below. The subsequent sections will detail the predicted spectroscopic data for this molecule.

Figure 1: Molecular Structure of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine are detailed below. These predictions are generated using established additive models and computational tools that consider the electronic effects of the substituents on the pyrimidine ring.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the methylene protons of the trifluoroethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | Singlet | 1H | H-2 | The proton at the C-2 position is deshielded by the two adjacent electronegative nitrogen atoms. |

| ~7.8 | Singlet | 1H | H-5 | The proton at the C-5 position is influenced by the adjacent chloro and trifluoroethyl groups. |

| ~3.8 | Quartet | 2H | -CH₂-CF₃ | The methylene protons are adjacent to the electron-withdrawing trifluoromethyl group, resulting in a downfield shift. The signal is split into a quartet by the three neighboring fluorine atoms (³JHF ≈ 10 Hz). |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C-4 | The carbon bearing the chlorine atom is expected to be significantly deshielded. |

| ~160 | C-6 | The carbon attached to the trifluoroethyl group will also be deshielded. |

| ~158 | C-2 | The carbon situated between the two nitrogen atoms will appear downfield. |

| ~125 (quartet, ¹JCF ≈ 277 Hz) | -CF₃ | The carbon of the trifluoromethyl group will be strongly coupled to the three fluorine atoms, resulting in a quartet with a large coupling constant. |

| ~120 | C-5 | The chemical shift of this carbon is influenced by the adjacent substituents. |

| ~35 (quartet, ²JCF ≈ 30 Hz) | -CH₂- | The methylene carbon is coupled to the three fluorine atoms, resulting in a quartet with a smaller coupling constant. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is anticipated to yield a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of the molecular ion and chlorine-containing fragments (M+ and M+2 peaks in an approximate 3:1 ratio).

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 210 and 212, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

-

Loss of Cl: A significant fragment at m/z 175 is predicted, arising from the loss of a chlorine radical.

-

Loss of CF₃: Fragmentation involving the loss of a trifluoromethyl radical would lead to an ion at m/z 141.

-

Retro-Diels-Alder Fragmentation: Pyrimidine rings can undergo a characteristic retro-Diels-Alder fragmentation, which could lead to various smaller charged fragments.

The Dual Mechanism of Action of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine: From Chemical Reactivity to Pharmacological Efficacy

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the pyrimidine ring is recognized as a privileged scaffold, forming the core of numerous FDA-approved kinase inhibitors and bioactive therapeutics. 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine (CAS: 2092581-79-6) is a highly specialized, electrophilic building block. Because this compound is an intermediate rather than a final Active Pharmaceutical Ingredient (API), its "mechanism of action" must be understood through a dual lens:

-

The Chemical Mechanism: Its reactivity profile as a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions.

-

The Pharmacological Mechanism: The profound pharmacokinetic and pharmacodynamic enhancements imparted by the 6-(2,2,2-trifluoroethyl)pyrimidine pharmacophore once incorporated into a final drug molecule.

This whitepaper dissects the causality behind its chemical behavior, provides field-validated synthetic protocols, and maps the pharmacological pathways modulated by its derivatives in oncology and neurodegeneration.

Part 1: Chemical Mechanism of Action (The Electrophilic Hub)

Electronic Activation and Reactivity

The utility of 4-chloro-6-(2,2,2-trifluoroethyl)pyrimidine stems from its precisely tuned electronic landscape. The pyrimidine ring itself is electron-deficient due to the two electronegative nitrogen atoms. The addition of the 2,2,2-trifluoroethyl group at the C6 position exerts a powerful inductive electron-withdrawing effect (-I effect).

This electronic depletion significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position. Consequently, the activation energy required to form the critical Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr) is drastically reduced. The C4-chlorine atom serves as an optimal leaving group, allowing for rapid, regioselective functionalization with various amine or thiol nucleophiles to generate complex kinase inhibitors 1[1].

Chemical mechanism of SNAr on the activated pyrimidine scaffold.

Standardized Protocol: SNAr Functionalization

To ensure a self-validating system, the following protocol details the synthesis of a generic aminopyrimidine intermediate, emphasizing the causality behind each experimental choice.

Reagents & Materials:

-

4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine (1.0 equiv)

-

Primary Amine / Aniline derivative (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous 1,4-Dioxane or n-Butanol

Step-by-Step Methodology:

-

Preparation: In an oven-dried, round-bottom flask purged with inert N₂ gas, dissolve 1.0 equiv of 4-chloro-6-(2,2,2-trifluoroethyl)pyrimidine in anhydrous 1,4-dioxane (0.2 M concentration). Causality: N₂ prevents oxidative degradation of sensitive amine nucleophiles. Dioxane is selected over protic solvents like ethanol to prevent competitive nucleophilic attack by the solvent.

-

Base Addition: Add 2.0 equiv of DIPEA to the stirring solution. Causality: DIPEA is strictly chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it acts solely as an acid scavenger for the generated HCl.

-

Nucleophile Addition: Slowly add 1.2 equiv of the primary amine.

-

Thermal Activation: Affix a reflux condenser and heat the reaction to 80–100 °C for 12–18 hours. Causality: While the trifluoroethyl group activates the ring, sterically hindered anilines still require thermal energy to overcome the activation barrier of the Meisenheimer intermediate.

-

Reaction Monitoring: Monitor progression via LC-MS or TLC (Hexanes/EtOAc).

-

Workup & Purification: Once complete, cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Part 2: Pharmacological Mechanism of Action (The Pharmacophore)

Once 4-chloro-6-(2,2,2-trifluoroethyl)pyrimidine is converted into a final drug molecule, the resulting trifluoroethyl-pyrimidine pharmacophore drives biological efficacy through two primary mechanisms: Kinase Hinge Binding and the "Fluorine Effect."

Kinase Hinge Region Binding

The pyrimidine core is a profound mimic of the adenine ring of ATP. In the pharmacological context, the N1 and N3 nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors. They interact directly with the backbone amide NH groups within the highly conserved hinge region of target kinases 2[2]. This competitive binding blocks ATP from entering the active site, effectively shutting down downstream phosphorylation cascades.

Derivatives of this scaffold have shown exceptional efficacy in inhibiting kinases like TBK1 (implicated in neurodegenerative diseases like ALS and Frontotemporal Dementia) and CDK9 (crucial for antiapoptotic protein transcription in chronic lymphocytic leukemia)3[3].

The "Fluorine Effect" on PK/PD

The 2,2,2-trifluoroethyl moiety is strategically superior to a standard ethyl or methyl group due to the unique properties of fluorine:

-

Metabolic Shielding: The C-F bond is significantly stronger than a C-H bond. By placing trifluoromethyl groups at potential oxidative hotspots, the molecule resists degradation by hepatic Cytochrome P450 enzymes, drastically extending the biological half-life.

-

Lipophilic Efficiency (LipE): The fluorine atoms increase the overall lipophilicity (LogP) of the molecule without adding massive steric bulk. This enhances cell membrane permeability, which is an absolute requirement for drugs targeting intracellular kinases in the Central Nervous System (CNS) 1[1].

Pharmacological mechanism of action for pyrimidine-based kinase inhibitors.

Part 3: Quantitative Data & Structure-Activity Relationship (SAR)

The integration of the trifluoroethyl group fundamentally alters both the physical properties and the target affinity of the resulting pyrimidine derivatives. The tables below summarize these critical shifts based on recent medicinal chemistry literature.

Table 1: Physicochemical Impact of the Trifluoroethyl Group

| Property | Unsubstituted Pyrimidine | 6-(2,2,2-Trifluoroethyl)pyrimidine | Causality / Impact |

| Lipophilicity (LogP) | Baseline | Higher (+0.8 to 1.2 units) | Fluorine's hydrophobicity enhances membrane permeability. |

| Metabolic Stability | Susceptible to CYP450 | Highly Resistant | Strong C-F bonds block oxidative metabolic hotspots. |

| Electrophilicity (C4) | Moderate | High | Strong -I effect of CF₃ lowers LUMO energy, accelerating SNAr. |

| Target Residence Time | Baseline | Extended | Fluorine-induced dipole interactions with target hydrophobic pockets. |

Table 2: Kinase Inhibition Profile of Pyrimidine Derivatives

| Target Kinase | Disease Indication | Inhibitor Scaffold | Average IC₅₀ / Kᵢ | Selectivity Note |

| TBK1 | Neurodegeneration (ALS/FTD) | Aminopyrimidine | < 50 nM | High kinome selectivity via R2 substitution2[2]. |

| CDK9 | Oncology (CLL / Apoptosis) | Anilinopyrimidine | 7 - 60 nM | >80-fold selectivity over CDK2 3[3]. |

| PLK1 | Oncology (Hyperproliferation) | Cyanopyrimidine | < 100 nM | Induces p53-independent apoptosis4[4]. |

Conclusion

4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine represents a masterclass in rational drug design intermediates. By intentionally building a molecule that is both chemically primed for rapid diversification (via SNAr) and pharmacologically optimized for stability and target affinity (via the trifluoroethyl group), medicinal chemists can rapidly iterate highly potent, CNS-penetrant, and metabolically stable kinase inhibitors. Its continued use is pivotal in unlocking therapies for understudied kinases in neurodegeneration and complex oncology targets.

References

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors Source: PubMed / NIH URL:[Link]

- US8530489B2 - 5-cyano-4-(pyrrolo[2,3B] pyridine-3-yl)

Sources

- 1. Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8530489B2 - 5-cyano-4-(pyrrolo [2,3B] pyridine-3-yl)-pyrimidine derivatives useful as protein kinase inhibitors - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine: A Technical Guide to Target Identification and Validation

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif that has given rise to a multitude of clinically successful therapeutics.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of agents targeting a wide array of biological macromolecules.[2] The subject of this guide, 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine, represents a compelling, albeit underexplored, iteration of this scaffold. The strategic placement of a reactive chloro group at the 4-position and a metabolically robust trifluoroethyl moiety at the 6-position suggests a high potential for potent and selective interactions with various therapeutic targets. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a rational, hypothesis-driven approach to identifying and validating the potential therapeutic targets of this promising compound.

Deconstructing the Molecule: A Rationale for Target Exploration

The structure of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine provides several clues to its potential biological activity. The pyrimidine core is a known bioisostere for the purine ring of ATP, making it an ideal starting point for the development of kinase inhibitors.[2] The trifluoroethyl group can enhance metabolic stability and improve binding affinity through favorable interactions with the target protein.[3] The chloro-substituent provides a reactive handle for covalent modification or can be displaced by nucleophilic residues in an enzyme's active site, a strategy employed in many targeted therapies. Based on these features and the wealth of literature on similar compounds, we can hypothesize three primary classes of potential therapeutic targets: Protein Kinases, Dihydrofolate Reductase, and other enzymes where the pyrimidine scaffold has shown activity.

Part 1: Protein Kinases as a Primary Target Class

The human kinome represents one of the most important classes of drug targets, particularly in oncology and immunology. The structural similarity of the pyrimidine core to the adenine of ATP makes it a frequent hinge-binding motif in kinase inhibitors.[4] We will explore three sub-families of kinases that are particularly promising targets for our compound of interest.

Epidermal Growth Factor Receptor (EGFR)

Biological Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-established therapeutic target.[6] Numerous approved EGFR inhibitors, such as gefitinib and erlotinib, are based on pyrimidine or quinazoline scaffolds.[1][7] The pyrimidine core of our compound could potentially occupy the ATP-binding site of EGFR, leading to inhibition of its kinase activity.

Signaling Pathway:

Caption: Simplified EGFR signaling pathway.[5][8]

Janus Kinases (JAKs)

Biological Rationale: The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors, playing a critical role in immunity and hematopoiesis.[9] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers.[10] Several approved JAK inhibitors, such as tofacitinib and upadacitinib, are built upon a pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog of our pyrimidine core.[11][12]

Signaling Pathway:

Caption: The canonical JAK-STAT signaling pathway.[13][14][15]

Bruton's Tyrosine Kinase (BTK)

Biological Rationale: BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[16] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Several BTK inhibitors, including ibrutinib, utilize a pyrimidine scaffold to interact with the kinase domain.[17][18]

Signaling Pathway:

Caption: Simplified B-Cell Receptor (BCR)/BTK signaling pathway.[19][20]

Experimental Validation of Kinase Inhibition

A tiered approach is recommended to validate whether 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine inhibits these kinases.

Workflow for Kinase Inhibition Validation:

Caption: Experimental workflow for validating kinase inhibition.

Detailed Protocols:

1. In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.

-

Procedure:

-

Prepare a reaction mixture containing the purified kinase (e.g., EGFR, JAK1, BTK), its specific substrate, and ATP in kinase buffer.

-

Add serial dilutions of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Incubate the reaction at the optimal temperature for the kinase (typically 30-37°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[21]

-

2. Cell-Based Phosphorylation Assay (Western Blot)

-

Principle: This assay measures the phosphorylation of a kinase's downstream substrate in a cellular context to confirm target engagement.

-

Procedure:

-

Culture a relevant cell line (e.g., A431 for EGFR, T-cells for JAKs, B-cells for BTK).

-

Treat the cells with various concentrations of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine for a predetermined time.

-

Stimulate the signaling pathway if necessary (e.g., with EGF for EGFR, IL-2 for JAKs).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., p-EGFR, p-STAT5, p-PLCγ2) and the total protein as a loading control.

-

Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the inhibition of phosphorylation.[22]

-

Part 2: Dihydrofolate Reductase (DHFR) as a Potential Target

Biological Rationale: DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate.[23] Inhibition of DHFR leads to the disruption of DNA synthesis and cell death, making it an effective target for anticancer and antimicrobial agents.[24] The pyrimidine ring is a core component of classical antifolates like methotrexate.[25]

Experimental Validation of DHFR Inhibition

1. In Vitro DHFR Enzyme Assay

-

Principle: This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[26]

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing DHFR assay buffer, purified DHFR enzyme, and NADPH.

-

Add serial dilutions of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine or a known inhibitor (methotrexate).

-

Initiate the reaction by adding the substrate, dihydrofolic acid (DHF).

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Workflow for DHFR Inhibition Validation:

Caption: Experimental workflow for validating DHFR inhibition.

Quantitative Data Summary

The following table outlines the expected quantitative outputs from the proposed validation assays.

| Target Class | Assay Type | Key Parameter | Example Cell Line/System |

| Protein Kinases | In Vitro Biochemical Assay | IC50 (nM or µM) | Purified EGFR, JAK1, BTK |

| Cell-Based Phosphorylation Assay | IC50 (nM or µM) | A431 (EGFR), T-cells (JAK), B-cells (BTK) | |

| Cell Proliferation Assay | GI50 (nM or µM) | Cancer cell lines (e.g., A549, HCT-116) | |

| DHFR | In Vitro Enzyme Assay | IC50 (nM or µM) | Purified human DHFR |

| Cell Proliferation Assay | GI50 (nM or µM) | Cancer cell lines (e.g., MCF-7, HeLa) |

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for elucidating the therapeutic potential of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine. By systematically investigating its effects on well-validated target classes like protein kinases and DHFR, researchers can efficiently identify its mechanism of action and advance its development as a potential therapeutic agent. The proposed experimental workflows, from initial in vitro screening to cell-based validation, offer a clear path forward. Positive results from these studies would warrant further investigation into selectivity profiling against a broader panel of kinases, pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo efficacy studies in relevant disease models. The journey from a promising chemical entity to a life-saving drug is arduous, but with a rational and rigorous approach to target identification and validation, the potential of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine can be fully explored.

References

-

Clinically approved pyrimidine scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (n.d.). I.R.I.S.. Retrieved February 27, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved February 27, 2026, from [Link]

-

2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

In vitro NLK Kinase Assay. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 27, 2026, from [Link]

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). PMC. Retrieved February 27, 2026, from [Link]

-

Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold. (2011). ACS Publications. Retrieved February 27, 2026, from [Link]

-

Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021). STAR Protocols. Retrieved February 27, 2026, from [Link]

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC. Retrieved February 27, 2026, from [Link]

-

Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]

-

Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). (n.d.). Pathway Figure OCR. Retrieved February 27, 2026, from [Link]

-

A schematic representation of BCR/BTK signaling pathway. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

-

Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold. (n.d.). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]

-

Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). ACS Omega. Retrieved February 27, 2026, from [Link]

-

JAK-STAT Signaling Pathway: Functions and Biomarkers. (n.d.). AnyGenes. Retrieved February 27, 2026, from [Link]

-

The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

a. BTK structure diagram. b. BTK signal transduction pathway. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

In vitro kinase assay. (2022). Bio-protocol. Retrieved February 27, 2026, from [Link]

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Medicinal Chemistry Letters. Retrieved February 27, 2026, from [Link]

-

A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2025). PMC. Retrieved February 27, 2026, from [Link]

-

Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). (n.d.). Assay Genie. Retrieved February 27, 2026, from [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. Retrieved February 27, 2026, from [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 27, 2026, from [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

-

The JAK/STAT Pathway. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

EGFR signaling pathway. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Janus kinase 3 inhibitor. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

-

Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. (2015). PubMed. Retrieved February 27, 2026, from [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). ACS Medicinal Chemistry Letters. Retrieved February 27, 2026, from [Link]

-

Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii. (n.d.). Protocols.io. Retrieved February 27, 2026, from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. Retrieved February 27, 2026, from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

-

Fragment merging strategies with known pyrimidine scaffolds targeting dihydrofolate reductase from Mycobacterium tuberculosis. (n.d.). University of Cambridge. Retrieved February 27, 2026, from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved February 27, 2026, from [Link]

-

Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved February 27, 2026, from [Link]

-

Structural requirements for DHFR inhibition activity. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. (n.d.). J-GLOBAL. Retrieved February 27, 2026, from [Link]

-

Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

-

(PDF) Dihydrofolate reductase inhibitors. (2023). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Bruton's TK inhibitors: structural insights and evolution of clinical candidates. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. anygenes.com [anygenes.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine from Ethyl Trifluoroacetate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, research-grade protocol for the multi-step synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine, a key building block in pharmaceutical research, starting from the readily available reagent, ethyl trifluoroacetate. The described synthetic pathway involves a strategic homologation followed by cyclization and chlorination. Each step is accompanied by in-depth procedural details, mechanistic insights, and data presentation to ensure reproducibility and understanding.

Introduction and Strategic Overview

The synthesis of fluorinated heterocyclic compounds is of paramount importance in modern drug discovery. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is a valuable intermediate used in the synthesis of various biologically active compounds. This guide outlines a robust and logical synthetic route commencing from ethyl trifluoroacetate.

The chosen synthetic strategy is a multi-step process designed for clarity and feasibility in a standard organic chemistry laboratory. The core of this strategy is the construction of a C4 trifluoro-substituted carbon chain from a C2 starting material, followed by the formation of the pyrimidine ring and subsequent chlorination.

Overall Synthetic Workflow Diagram

Caption: Overall synthetic route from ethyl trifluoroacetate to the target molecule.

Step-by-Step Synthesis Protocols

Part 1: Synthesis of Ethyl 3,3,3-Trifluoropropanoate

This initial phase involves the homologation (carbon chain extension) of trifluoroacetic acid, derived from ethyl trifluoroacetate, followed by re-esterification.

Step 1.1: Hydrolysis of Ethyl Trifluoroacetate to Trifluoroacetic Acid

Ethyl trifluoroacetate readily undergoes hydrolysis to yield trifluoroacetic acid and ethanol.[1]

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl trifluoroacetate (1.0 eq) and a 1 M aqueous solution of sodium hydroxide (1.1 eq).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trifluoroacetic acid.

-

Step 1.2: Arndt-Eistert Homologation of Trifluoroacetic Acid

The Arndt-Eistert reaction is a reliable method for the homologation of carboxylic acids.[2][3][4][5] It involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane and a subsequent Wolff rearrangement.

-

Protocol:

-

Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 eq) to trifluoroacetic acid (1.0 eq) at 0 °C. Allow the mixture to warm to room temperature and then heat at reflux for 2 hours. Distill the resulting trifluoroacetyl chloride.

-

Reaction with Diazomethane: Prepare a solution of diazomethane in diethyl ether (use appropriate safety precautions). At 0 °C, slowly add the trifluoroacetyl chloride to the diazomethane solution until the yellow color of diazomethane persists.

-

Wolff Rearrangement: To the solution of the resulting diazoketone, add silver oxide (0.1 eq) as a catalyst and water as a nucleophile. Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.

-

Acidify the reaction mixture and extract the product, 3,3,3-trifluoropropanoic acid, with diethyl ether.

-

Step 1.3: Esterification to Ethyl 3,3,3-Trifluoropropanoate

The homologated carboxylic acid is then esterified to provide the key intermediate for the subsequent Claisen condensation.

-

Protocol:

-

Combine 3,3,3-trifluoropropanoic acid (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.[6][7]

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction, and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and purify by distillation to yield ethyl 3,3,3-trifluoropropanoate.

-

Part 2: Construction of the Pyrimidine Ring

This phase focuses on creating the core heterocyclic structure through a Claisen condensation followed by cyclization.

Step 2.1: Mixed Claisen Condensation

A mixed Claisen condensation between ethyl 3,3,3-trifluoropropanoate and ethyl formate is employed to introduce the formyl group necessary for cyclization.[8][9][10][11][12]

-

Protocol:

-

In a three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

-

Cool the solution to 0 °C and add a mixture of ethyl 3,3,3-trifluoropropanoate (1.0 eq) and ethyl formate (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with a dilute aqueous acid solution and extract the product, ethyl 2-formyl-4,4,4-trifluorobutanoate, with diethyl ether.

-

Step 2.2: Cyclization with Formamidine

The resulting β-ketoester is then cyclized with formamidine to form the hydroxypyrimidine ring.

-

Protocol:

-

Dissolve the crude ethyl 2-formyl-4,4,4-trifluorobutanoate (1.0 eq) in ethanol.

-

Add formamidine acetate (1.2 eq) and sodium ethoxide (1.2 eq) to the solution.

-

Heat the mixture at reflux for 6 hours.

-

Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure.

-

The resulting solid, 4-hydroxy-6-(2,2,2-trifluoroethyl)pyrimidine, can be purified by recrystallization.

-

Part 3: Final Chlorination

The final step is the conversion of the hydroxyl group to a chlorine atom, yielding the target molecule.

Step 3.1: Chlorination with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a standard and effective reagent for the chlorination of hydroxypyrimidines.[13][14][15][16][17]

-

Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a sealed reaction vessel, combine 4-hydroxy-6-(2,2,2-trifluoroethyl)pyrimidine (1.0 eq), phosphorus oxychloride (3.0 eq), and a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture at 110 °C for 4 hours.

-

Carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium carbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to yield 4-chloro-6-(2,2,2-trifluoroethyl)pyrimidine.

-

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1.1 | Ethyl Trifluoroacetate | Trifluoroacetic Acid | NaOH, HCl | >95% |

| 1.2 | Trifluoroacetic Acid | 3,3,3-Trifluoropropanoic Acid | SOCl₂, CH₂N₂, Ag₂O | 70-80% |

| 1.3 | 3,3,3-Trifluoropropanoic Acid | Ethyl 3,3,3-Trifluoropropanoate | Ethanol, H₂SO₄ | 85-95% |

| 2.1 | Ethyl 3,3,3-Trifluoropropanoate | Ethyl 2-formyl-4,4,4-trifluorobutanoate | Ethyl formate, NaOEt | 60-70% |

| 2.2 | Ethyl 2-formyl-4,4,4-trifluorobutanoate | 4-Hydroxy-6-(2,2,2-trifluoroethyl)pyrimidine | Formamidine acetate, NaOEt | 75-85% |

| 3.1 | 4-Hydroxy-6-(2,2,2-trifluoroethyl)pyrimidine | 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine | POCl₃, N,N-dimethylaniline | 80-90% |

Mechanistic Insights

Wolff Rearrangement in Arndt-Eistert Synthesis

Caption: The silver-catalyzed Wolff Rearrangement is the key step in the Arndt-Eistert homologation.

The Wolff rearrangement proceeds through a concerted mechanism where the alkyl group migrates with concomitant loss of nitrogen gas to form a highly reactive ketene intermediate. This intermediate is then trapped by a nucleophile, in this case, water, to form the carboxylic acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine from ethyl trifluoroacetate. By following these procedures, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug development. The protocols are designed to be clear, reproducible, and are supported by established chemical principles.

References

-

Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

-

Grokipedia. Ethyl trifluoroacetate. [Link]

-

Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

-

ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

-

ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

-

Scilit. A convenient synthesis of ethyl 3,3,3,-trifluoropropanoate and its 2-bromo derivative. [Link]

-

Trifluoroacetic Acid (TFA). [Link]

-

MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

-

Organic Syntheses. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

-

Wikipedia. Trifluoroacetic acid. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

The Claisen Condensation. [Link]

- Google Patents. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid.

-

Royal Society of Chemistry. Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. [Link]

-

ResearchGate. Recovery of Trifluoroacetic acid (TFA) by esterification using packed bed reactor. [Link]

-

Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. [Link]

- Google Patents.

- Google Patents.

-

PrepChem.com. Preparation of ethyl trifluoroacetate. [Link]

-

Scribd. Arndt Eistert Homologation Reaction. [Link]

-

Slideshare. Arndt-eistert homologation. [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

- Google Patents. CN101973867A - Method for preparing 3,3,3-trifluoropropionic acid.

-

OpenStax. 23.7 The Claisen Condensation Reaction. [Link]

-

Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. [Link]

-

OpenStax. 23.8 Mixed Claisen Condensations. [Link]

-

PrepChem.com. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. [Link]

- Google Patents.

-

PMC. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. [Link]

-

Beilstein Journals. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo-. [Link]

-

Eureka. Method for preparing ethyl trifluoroacetate through continuous non-catalytic method. [Link]

-

PubMed. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]

-

Beilstein Journals. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. Arndt-eistert homologation | PPTX [slideshare.net]

- 6. 3,3,3-Trifluoropropionic acid | 2516-99-6 [chemicalbook.com]

- 7. CAS 2516-99-6: 3,3,3-trifluoropropionic acid | CymitQuimica [cymitquimica.com]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 13. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine

Introduction: Significance and Challenges

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] This guide focuses on a particularly relevant application: the amination of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine.

The resulting 4-amino-6-(2,2,2-trifluoroethyl)pyrimidine core is of significant interest to medicinal chemists. The pyrimidine scaffold is a privileged heterocycle in drug discovery, while the trifluoroethyl group can enhance metabolic stability, binding affinity, and cell permeability. Recent studies have highlighted derivatives of this scaffold as potential anticancer agents, underscoring the need for robust synthetic routes.[5]

However, this specific transformation presents a unique set of challenges. Aryl chlorides are inherently less reactive than their bromide and iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[6][7] Furthermore, the pyrimidine ring, compounded by the potent electron-withdrawing effect of the trifluoroethyl group, creates a highly electron-deficient system. This electronic property can render the C-Cl bond resistant to oxidative addition by the palladium(0) catalyst, often leading to low yields or requiring harsh reaction conditions.[8] This application note provides a detailed mechanistic overview, a guide to parameter optimization, and a field-tested protocol to successfully navigate these challenges.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated palladium-catalyzed cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][9]

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step for aryl chlorides and is heavily influenced by the choice of ligand. Electron-rich, bulky phosphine ligands are essential to facilitate this process by increasing the electron density on the palladium center.[3]

-

Amine Coordination & Deprotonation : The amine nucleophile displaces the halide from the newly formed Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base and its strength is critical to ensure efficient deprotonation without causing substrate degradation.[6][10]

-

Reductive Elimination : This final step involves the formation of the desired C-N bond and the product's release from the palladium center. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue. This step is also accelerated by the sterically hindered ligands that promote the collapse of the complex.[6]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. youtube.com [youtube.com]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uwindsor.ca [uwindsor.ca]

Nucleophilic substitution reactions of "4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine"

Application Note: Nucleophilic Functionalization of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine

Abstract & Strategic Significance

This guide details the protocols for the nucleophilic substitution of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine (CAS: 2092581-79-6). This scaffold is a critical building block in medicinal chemistry, bridging the gap between lipophilic alkyl groups and highly electron-withdrawing perfluoroalkyl groups.

The 2,2,2-trifluoroethyl (

-

Metabolic Stability: It blocks metabolic oxidation at the benzylic-like position due to the strong electron-withdrawing nature of the fluorine atoms.

-

Electronic Tuning: It moderately activates the pyrimidine ring toward Nucleophilic Aromatic Substitution (

) at the C4 position, making the chloride a labile leaving group, though less reactive than a direct trifluoromethyl analog.

Mechanistic Insight: The Pathway

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized Meisenheimer complex. The chloride anion is subsequently eliminated to restore aromaticity.

Key Reactivity Factors:

-

Regioselectivity: The C4 position is activated by the adjacent ring nitrogens and the inductive effect of the C6-trifluoroethyl group.

-

Side Reaction Risks: While the

group is stable, the methylene protons have increased acidity (

Diagram 1: Reaction Mechanism & Pathway

Caption:

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines, anilines.

Materials:

-

Substrate: 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Acetonitrile (MeCN), DMF, or DMSO (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a clean reaction vial, dissolve the chloropyrimidine substrate in MeCN (

concentration). -

Addition: Add DIPEA followed by the amine dropwise at room temperature (RT).

-

Note: If the reaction is exothermic, cool to

during addition.

-

-

Reaction: Stir at RT. Monitor by TLC/LC-MS.

-

Optimization: If conversion is

after 4 hours, heat to

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C-O Bond Formation (Etherification)

Best for: Alcohols, Phenols.

Materials:

-

Substrate: 1.0 equiv

-

Nucleophile: Alcohol (1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv) or

(2.0 equiv) -

Solvent: THF (anhydrous) or DMF

Step-by-Step Methodology:

-

Activation: Suspend NaH in anhydrous THF at

under inert atmosphere ( -

Alkoxide Formation: Add the alcohol dropwise. Stir for 15–30 min until

evolution ceases. -

Displacement: Add the chloropyrimidine solution (in THF) dropwise to the alkoxide mixture at

. -

Reaction: Allow to warm to RT. Stir for 2–12 hours.

-

Quench: Carefully add saturated

solution to quench excess hydride. -

Workup: Extract with Diethyl Ether or EtOAc.

Comparative Reactivity Data

The following table summarizes the expected reactivity of the C4-chloride based on the substituent at the C6 position.

| C6 Substituent | Electronic Effect | Relative Reactivity ( | Recommended Temp |

| Strong EWG | Very High | ||

| Moderate EWG | High | RT to | |

| Weak EDG | Low | ||

| Strong EDG | Very Low |

Note: EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Troubleshooting & Optimization Workflow

Use the following decision tree to optimize low-yielding reactions.

Diagram 2: Optimization Logic

Caption: Step-wise optimization strategy for maximizing yield in nucleophilic substitution.

References

- March, J. (2019). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for mechanisms).

-

Beilstein J. Org. Chem. (2008).[1] Perhalogenated pyrimidine scaffolds: Reactions of 5-chloro-2,4,6-trifluoropyrimidine. Retrieved from [Link]

-

ChemSRC. (2025). 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine Physicochemical Properties. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine as a Core Intermediate for Novel Kinase Inhibitors

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in a multitude of FDA-approved drugs, particularly in oncology.[1][2] Its intrinsic ability to mimic the purine ring of ATP allows it to effectively target the hinge region of protein kinases, enzymes frequently dysregulated in cancer.[3][4] This document provides a detailed guide for researchers on the synthesis and application of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine , a highly functionalized intermediate designed for the efficient construction of potent and selective kinase inhibitors. We will explore its synthesis, its reactivity in key coupling reactions, and provide a detailed protocol for its elaboration into a representative kinase inhibitor targeting the Aurora kinase family.

Introduction: The Pyrimidine Core in Kinase Inhibition